Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a chromeno[2,3-c]pyrrole-dione derivative characterized by a fused tricyclic core with a benzoate ester substituent at the 4-position. Key structural features include a fluorine atom at the 7-position and a methyl group at the 2-position of the chromeno-pyrrol-dione scaffold. These substitutions are critical for modulating electronic, steric, and pharmacokinetic properties compared to unmodified analogs.
Properties
IUPAC Name |
methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFNLVPUJKEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol core.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interactions with biological molecules and its effects on cellular processes are of interest in biochemical research.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and the chromeno-pyrrol core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their function and subsequent biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituents, core structure, and functional groups. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Limitations and Knowledge Gaps
Biological Activity
Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 445.42 g/mol. The compound features a complex structure that includes a fluorinated chromeno-pyrrole moiety, which is believed to contribute to its biological properties.
Anticancer Activity
Several derivatives of chromeno-pyrrole compounds have shown promising anticancer activity. For instance:
- In vitro studies have demonstrated that certain chromeno-pyrrole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HepG2. These effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens:
- Case Study : A study on related chromeno derivatives reported significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as topoisomerases and kinases which are crucial for cancer cell proliferation.
- Induction of Oxidative Stress : Some derivatives induce oxidative stress in cancer cells leading to ferroptosis—a form of regulated cell death.
- Modulation of Apoptotic Pathways : The compound may interact with apoptotic signaling pathways by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can intermediates like methyl 4-formylbenzoate derivatives be utilized?
- Methodology : The synthesis of chromeno-pyrrole-dione derivatives typically involves multi-step condensation reactions. For example, intermediates such as methyl 4-formylbenzoate dimethyl acetal (CAS 42228-16-0) can serve as precursors for aryl aldehyde coupling reactions. Cyclization under acidic conditions (e.g., HCl or H₂SO₄) is critical for forming the chromeno-pyrrole-dione scaffold, as outlined in studies on analogous compounds . Key steps include refluxing in ethanol or THF and monitoring reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- Melting Point (mp) Analysis : Compare observed mp (e.g., 162–163°C for similar chromeno-pyrrole derivatives) with literature values to assess purity .
- NMR Spectroscopy : Confirm regioselectivity of fluorination (7-position) and methyl substitution (2-position) using ¹H/¹³C NMR.
- HPLC : Employ gradient elution with ammonium acetate buffer (pH 6.5) and acetonitrile, as described in pharmacopeial assays for related heterocycles .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines for structurally similar compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air and administer artificial respiration if needed.
- Store in a cool, dry place, stabilized with antioxidants like BHT if required (as seen in furan derivatives) .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of chromeno-pyrrole-dione ring formation during synthesis?
- Methodology :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to favor cyclization at the 3,9-dione positions .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions, while reflux conditions (80–100°C) accelerate ring closure.
- Byproduct Analysis : Use LC-MS to identify and quantify undesired isomers (e.g., pyrano-pyrrole derivatives) and adjust stoichiometry accordingly .
Q. How do structural modifications at the 7-fluoro or 2-methyl positions affect the compound’s bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., 7-chloro) or bulkier alkyl groups (e.g., 2-ethyl) and compare IC₅₀ values in enzymatic assays.
- Computational Modeling : Perform docking studies using AutoDock Vina to predict interactions with targets like kinases or GPCRs. Reference crystal structures of related chromeno-pyrrole-diones for alignment .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways of the methyl benzoate ester group.
- Experimental Validation : Conduct accelerated stability testing in buffers (pH 1–13) and analyze degradation products via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
